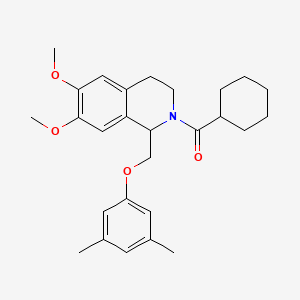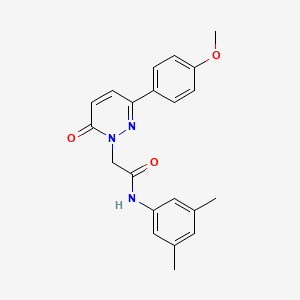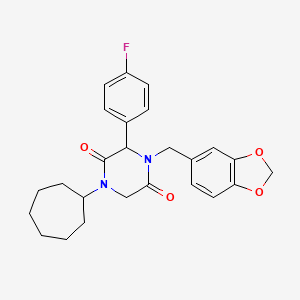
1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea typically involves the reaction of 2,5-dimethylaniline with pyridine-3-isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
2,5-Dimethylaniline+Pyridine-3-isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes or other proteins. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylphenyl)-3-phenylthiourea
- 1-(2,5-Dimethylphenyl)-3-pyridin-2-ylthiourea
- 1-(2,5-Dimethylphenyl)-3-pyridin-4-ylthiourea
Uniqueness
1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness may result in distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C14H15N3S |
|---|---|
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-10-5-6-11(2)13(8-10)17-14(18)16-12-4-3-7-15-9-12/h3-9H,1-2H3,(H2,16,17,18) |
InChI Key |
OQYHNKPEKXBZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=CN=CC=C2 |
solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208686.png)
![1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11208698.png)
![3-Hydroxy-1-(3-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11208705.png)

![3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B11208716.png)


![2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-ethylphenyl)carbonyl]tryptophanate](/img/structure/B11208734.png)
![N-[4,5,6,7-Tetrahydro-5-(phenylsulfonyl)thiazolo[5,4-c]pyridin-2-yl]-2-thiophenecarboxamide](/img/structure/B11208739.png)
![N-(2,3-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11208743.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11208754.png)
![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11208763.png)
